2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 5-amino-pyrazole derivatives with various aldehydes or arylidene malononitriles . The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like sodium hydroxide or acetic acid . The process may involve multiple steps, including condensation, cyclization, and functional group modifications .
Industrial Production Methods
The scalability of these methods would depend on optimizing reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often facilitated by catalysts like palladium or copper
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities
Medicine: Explored for its anti-inflammatory properties and potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it could inhibit dihydrofolate reductase, thereby exerting antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: Known for their therapeutic potential in treating cancer and inflammatory diseases.
Pyrazolo[1,5-a]pyrimidines: Exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-13-11-18(23-9-5-6-10-23)24-20(21-13)14(2)19(22-24)15-7-8-16(25-3)17(12-15)26-4/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZKZSWNZGAKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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